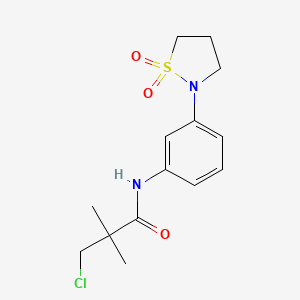

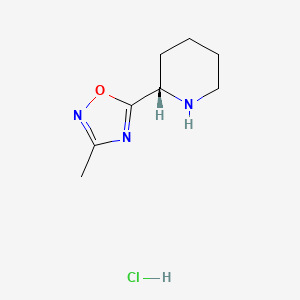

![molecular formula C27H25N5O3 B2757513 7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 543679-41-0](/img/structure/B2757513.png)

7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a heterocyclic compound. It belongs to the class of 1,2,4-triazolopyrimidines . These compounds have been widely used in the synthesis of various pharmaceuticals due to their broad spectrum of biological activities .

Aplicaciones Científicas De Investigación

Thermally Activated Delayed Fluorescence (TADF) Emitters

Tris[1,2,4]triazolo[1,3,5]triazine (TTT) serves as a novel rigid electron acceptor in constructing D3–A star-shaped tristriazolotriazine derivatives. Specifically, two emitters—3,7,11-tris(4-(10H-phenoxazin-10-yl)phenyl)tris([1,2,4]triazolo)[1,3,5]triazine (TTT-PXZ) and 3,7,11-tris(4-(9,9-dimethylacridin-10(9H)yl)phenyl)tris([1,2,4])triazolo[1,3,5]triazine (TTT-DMAC)—have been developed. Both TTT-PXZ and TTT-DMAC exhibit TADF activities and properties related to aggregation-induced emission enhancement (AIEE). Solution-processed organic light-emitting diodes (OLEDs) based on TTT-PXZ green emitters achieve good performance, with an external quantum efficiency (EQE) of up to 6.2% .

Antiproliferative Activity

The compound has shown promise in inhibiting tumor growth without significant toxicity. Specifically, 6-p-tolyl-3-(3,4,5-trimethoxybenzyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (referred to as B5) significantly suppressed tumor growth in an A549 xenograft mouse model. These observations suggest that 6-p-tolyl-3-(3,4,5-trimethoxybenzyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine could serve as a potential lead compound for developing highly selective and efficient anticancer agents .

Multicomponent Synthesis

The compound has been synthesized using a multicomponent approach under green chemistry conditions. Lemon juice was employed as an acidic catalyst, resulting in a series of [1,2,4]-triazole derivatives bearing amino acid moieties. These compounds were characterized using various spectral and elemental analyses .

Antimicrobial Activity

While not directly related to the compound itself, [1,2,4]-triazole derivatives have been investigated for their antimicrobial properties. The synthesis of these derivatives via multicomponent reactions has been explored, and their potential as antimicrobial agents is an area of interest .

Potential Therapeutic Applications

[1,2,4]-Triazolo[1,5-a]pyrimidine-containing polycyclic systems have been studied for various therapeutic purposes:

- Complexes with Pt and Ru: [1,2,4]-Triazolo[1,5-a]pyrimidine derivatives show high activity against parasites and may be relevant for cancer treatment .

OLED Materials

The compound’s rigid structure and TADF properties make it an interesting candidate for organic light-emitting diodes (OLEDs). Further research into its luminescence efficiency, stability, and film-forming ability could enhance its application in solution-processed OLEDs .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as [1,2,4]-triazolo[1,5-a]pyrimidines, have been reported to exhibit antitumor activity . They are also known to act as antagonists for corticotropin-releasing factor 1 receptors and calcium channel modulators .

Mode of Action

It is suggested that similar compounds cause g2/m phase arrest and induce apoptosis in a concentration-dependent manner in hela cells . They also show effective inhibition of microtubule protein aggregation .

Biochemical Pathways

Compounds with similar structures have been reported to have significant anti-angiogenic activity in wound healing and tube formation assays .

Result of Action

The compound has been reported to significantly inhibit tumor growth without apparent signs of toxicity in an A549-xenografted mouse model . This suggests that the compound could be a potential lead compound for the development of highly efficient anticancer agents with strong selectivity for normal human cells .

Propiedades

IUPAC Name |

7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O3/c1-16-11-13-18(14-12-16)25-30-27-28-17(2)23(26(34)29-21-9-4-5-10-22(21)35-3)24(32(27)31-25)19-7-6-8-20(33)15-19/h4-15,24,33H,1-3H3,(H,29,34)(H,28,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNZQCBNPMWLKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=CC=C4OC)C5=CC(=CC=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

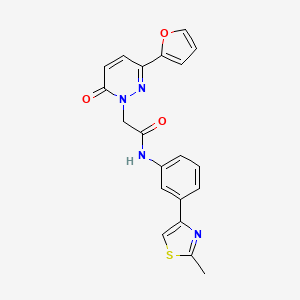

![1-(Cyclopropylmethyl)-2-[(2-methoxy-4-methyl-5-methylsulfinylphenoxy)methyl]aziridine](/img/structure/B2757434.png)

![1,7-dimethyl-3-propyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2757439.png)

![(E)-6-(4-methoxybenzyl)-2-(4-methylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2757441.png)

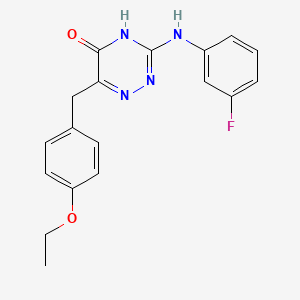

![2-((2-fluorobenzyl)thio)-5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2757445.png)

![ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2757448.png)

![N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2757450.png)

![2-Cyano-N-[(2S,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]pyridine-4-carboxamide](/img/structure/B2757452.png)